

An In-depth Technical Guide to 4-Methyl-3-oxohexanal

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Compound of Interest

Compound Name: 4-Methyl-3-oxohexanal

Cat. No.: B13336112

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
For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Methyl-3-oxohexanal**, a β -keto aldehyde with potential applications in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from the broader class of β -keto aldehydes and established principles of organic chemistry to present a detailed profile of its predicted properties, synthesis, reactivity, and spectroscopic characteristics. This document aims to serve as a foundational resource for researchers interested in exploring the utility of **4-Methyl-3-oxohexanal** in their scientific endeavors, particularly in the realm of medicinal chemistry and novel molecular scaffolds.

Introduction and Chemical Identity

4-Methyl-3-oxohexanal is an organic compound characterized by the presence of both a ketone and an aldehyde functional group, with a methyl substituent at the 4-position. As a β -keto aldehyde, it possesses a unique chemical architecture that suggests a rich and varied reactivity profile, making it an intriguing target for synthetic chemists and drug development professionals.

| Identifier | Value |
|--------------------|---|
| IUPAC Name | 4-Methyl-3-oxohexanal |
| CAS Number | 1861847-93-9 |
| Molecular Formula | C ₇ H ₁₂ O ₂ |
| Molecular Weight | 128.17 g/mol |
| Chemical Structure |  Chemical Structure of 4-Methyl-3-oxohexanal |

Note: The chemical structure image is a representation based on the IUPAC name.

Predicted Physicochemical Properties

While experimental data for **4-Methyl-3-oxohexanal** is not readily available in the literature, its physicochemical properties can be predicted based on its structure and the known properties of similar compounds.

| Property | Predicted Value/Characteristic | Basis for Prediction |
|-----------------------|--|---|
| Physical State | Liquid at room temperature | Based on the molecular weight and presence of polar functional groups. |
| Boiling Point | Estimated to be in the range of 180-220 °C | Extrapolation from similar ketones and aldehydes. |
| Solubility | Moderately soluble in water; soluble in organic solvents | The presence of two carbonyl groups allows for hydrogen bonding with water, while the alkyl chain provides lipophilicity. |
| Keto-Enol Tautomerism | Expected to exist as an equilibrium mixture of keto and enol forms | A common characteristic of β -dicarbonyl compounds, which can influence reactivity. |

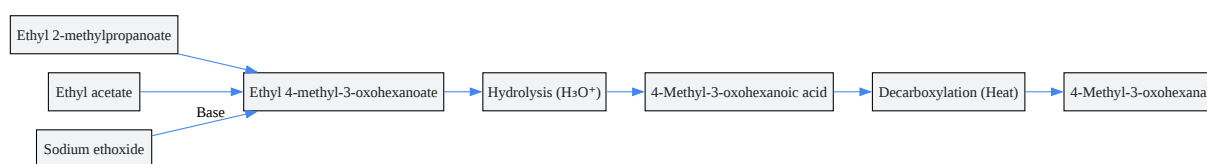
Synthesis of 4-Methyl-3-oxohexanal: Plausible Synthetic Routes

The synthesis of **4-Methyl-3-oxohexanal** can be approached through several established methods for the formation of β -keto aldehydes. The following are proposed synthetic strategies.

Claisen Condensation followed by Decarboxylation

A classic approach to β -keto esters, which can be precursors to β -keto aldehydes, is the Claisen condensation.

Workflow: Claisen Condensation Route



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Caption: Proposed synthesis of **4-Methyl-3-oxohexanal** via Claisen condensation.

Experimental Protocol:

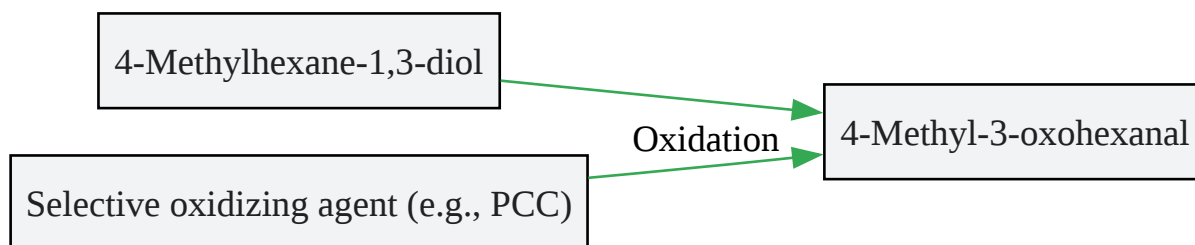
- Step 1: Claisen Condensation. To a solution of sodium ethoxide in anhydrous ethanol, add a mixture of ethyl 2-methylpropanoate and ethyl acetate. The reaction is typically stirred at room temperature or with gentle heating.
- Step 2: Work-up. The reaction mixture is acidified to quench the reaction and precipitate the β -keto ester. The product, ethyl 4-methyl-3-oxohexanoate, is then extracted with an organic solvent.

- Step 3: Hydrolysis. The purified β -keto ester is subjected to acidic or basic hydrolysis to yield 4-methyl-3-oxohexanoic acid.
- Step 4: Decarboxylation. The resulting β -keto acid is gently heated to induce decarboxylation, affording the target molecule, **4-Methyl-3-oxohexanal**.

Oxidation of a Precursor Alcohol

Another viable route involves the selective oxidation of a corresponding diol or hydroxy-aldehyde.

Workflow: Oxidation Route



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Caption: Synthesis of **4-Methyl-3-oxohexanal** through selective oxidation.

Experimental Protocol:

- Step 1: Preparation of the Diol. The precursor, 4-methylhexane-1,3-diol, can be synthesized through various methods, such as the reduction of a corresponding ester or acid.
- Step 2: Selective Oxidation. The diol is treated with a mild and selective oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to selectively oxidize the secondary alcohol to a ketone and the primary alcohol to an aldehyde. Careful control of reaction conditions is crucial to avoid over-oxidation.

Chemical Reactivity and Potential Transformations

The dual functionality of **4-Methyl-3-oxohexanal** dictates its chemical reactivity, offering a platform for diverse chemical transformations.

- **Nucleophilic Addition:** Both the aldehyde and ketone carbonyls are susceptible to nucleophilic attack. The aldehyde is generally more reactive towards nucleophiles than the ketone.
- **Enolate Chemistry:** The presence of α -hydrogens allows for the formation of enolates, which can participate in alkylation, aldol, and other condensation reactions.
- **Cyclization Reactions:** Intramolecular reactions, such as aldol condensations, could lead to the formation of cyclic products.
- **Oxidation and Reduction:** The aldehyde can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol. The ketone can be reduced to a secondary alcohol.

Predicted Spectroscopic Data

The structural features of **4-Methyl-3-oxohexanal** suggest characteristic spectroscopic signatures.

| Spectroscopic Technique | Predicted Key Features |
|----------------------------|---|
| ^1H NMR | - Aldehydic proton (CHO) signal around 9.5-10.0 ppm. - Protons α to the carbonyl groups (CH_2 and CH) in the range of 2.0-3.0 ppm. - Methyl and ethyl group signals in the upfield region (0.9-1.5 ppm). |
| ^{13}C NMR | - Aldehyde carbonyl carbon signal around 200-205 ppm. - Ketone carbonyl carbon signal around 205-215 ppm. - Aliphatic carbon signals in the upfield region. |
| Infrared (IR) Spectroscopy | - Strong $\text{C}=\text{O}$ stretching vibrations for the ketone (around 1715 cm^{-1}) and aldehyde (around 1730 cm^{-1}). - $\text{C}-\text{H}$ stretching of the aldehyde proton around 2720 and 2820 cm^{-1} . |
| Mass Spectrometry | - A molecular ion peak (M^+) at $m/z = 128$. - Characteristic fragmentation patterns including α -cleavage and McLafferty rearrangement. |

Applications in Drug Development: The "Magic Methyl" Concept

The introduction of methyl groups can significantly impact the pharmacological properties of a molecule, a concept often referred to as the "magic methyl" effect. Methylation can influence a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile.

The methyl group in **4-Methyl-3-oxohexanal** could play a crucial role in its potential as a scaffold or intermediate in drug discovery by:

- **Enhancing Binding Affinity:** The methyl group can provide beneficial steric interactions within a target's binding pocket.
- **Blocking Metabolic Sites:** A strategically placed methyl group can prevent metabolic degradation at that position, increasing the compound's half-life.
- **Modulating Conformation:** The methyl group can influence the molecule's overall shape, potentially locking it into a more active conformation.

The bifunctional nature of **4-Methyl-3-oxohexanal** makes it a versatile starting material for the synthesis of more complex molecules, including heterocyclic compounds, which are prevalent in many approved drugs.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **4-Methyl-3-oxohexanal** is not widely available, general precautions for handling β -dicarbonyl compounds should be followed:

- **Personal Protective Equipment (PPE):** Wear appropriate gloves, safety glasses, and a lab coat.
- **Ventilation:** Handle in a well-ventilated area or a fume hood.
- **Incompatibilities:** Avoid strong oxidizing agents, strong bases, and strong reducing agents.
- **Storage:** Store in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

4-Methyl-3-oxohexanal represents a molecule of significant interest for synthetic and medicinal chemists. Although specific experimental data is limited, this guide provides a robust, theory-based foundation for understanding its chemical nature. Its unique combination of functional groups and the presence of a methyl substituent suggest a wide range of potential applications, particularly as a building block for novel therapeutic agents. Further experimental investigation into the synthesis, reactivity, and biological activity of **4-Methyl-3-oxohexanal** is warranted to fully unlock its potential.

References

At present, there are no direct, authoritative references for the specific compound **4-Methyl-3-oxohexanal**. The information provided in this guide is a synthesis of fundamental principles of organic chemistry and data from analogous compounds. For further reading on the concepts discussed, please refer to standard organic chemistry textbooks and databases.

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